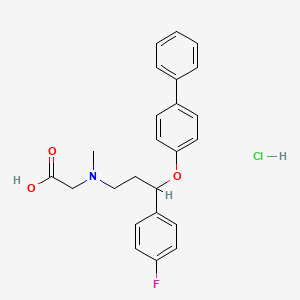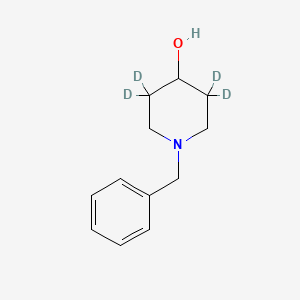
NFPS Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of NFPS Hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluorophenylacetonitrile with 4-bromobiphenyl in the presence of a base to form an intermediate compound. This intermediate is then reacted with sarcosine in the presence of a coupling agent to yield NFPS. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid .
化学反应分析
NFPS Hydrochloride undergoes various chemical reactions, including:
Oxidation: NFPS can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert NFPS into its reduced forms.
Substitution: NFPS can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学研究应用
NFPS Hydrochloride is widely used in scientific research, particularly in the field of neuroscience. It serves as a tool to study the role of glycine transporters in the brain. Some key applications include:
Chemistry: Used as a reagent in synthetic organic chemistry to study reaction mechanisms.
Biology: Helps in understanding the biological pathways involving glycine transporters.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders like schizophrenia.
Industry: Utilized in the development of new pharmaceuticals targeting glycine transporters
作用机制
NFPS Hydrochloride exerts its effects by selectively inhibiting the glycine transporter GlyT1. This inhibition increases the extracellular concentration of glycine, which in turn enhances the activation of N-methyl-D-aspartate (NMDA) receptors. The increased NMDA receptor activity is crucial for synaptic plasticity and cognitive functions. This compound does not affect the inhibitory glycine receptor or the glycine site of the NMDA receptor .
相似化合物的比较
NFPS Hydrochloride is unique due to its high selectivity and irreversible inhibition of GlyT1. Similar compounds include:
ORG 24598: Another GlyT1 inhibitor but with different selectivity and potency.
CP-802079 Hydrochloride: A GlyT2 inhibitor, which targets a different glycine transporter.
NO-711 Hydrochloride: Inhibits the GABA transporter, showing different pharmacological effects compared to this compound
This compound stands out due to its specific action on GlyT1, making it a valuable tool in neuroscience research.
属性
IUPAC Name |
2-[[3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FNO3.ClH/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18;/h2-14,23H,15-17H2,1H3,(H,27,28);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDGSZCYSJWQEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858173 |
Source


|
| Record name | N-{3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl}-N-methylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200005-59-0 |
Source


|
| Record name | N-{3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl}-N-methylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)






![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)




